8-Methoxyguanosine

Overview

Description

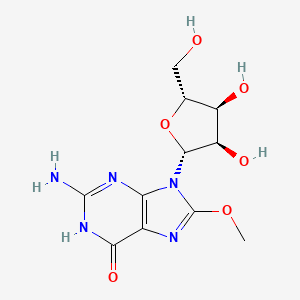

8-Methoxyguanosine is a chemically modified nucleoside derivative of guanosine, where a methoxy group is attached to the eighth position of the guanine base. This modification alters the physicochemical and biological properties of the nucleoside, making it a valuable tool in various scientific research applications. The compound is known for its ability to influence the thermodynamic stability of RNA duplexes and its potential use in therapeutic applications.

Mechanism of Action

Target of Action

8-Methoxyguanosine is a modified nucleobase analogue that primarily targets RNA . It interacts with RNA to change its physicochemical and biological properties .

Mode of Action

This compound, as a guanosine derivative, contains a bulky substituent at the 8 position . This modification allows it to adopt a syn conformation of the N-glycoside bond . In rna, theanti conformation is predominant in Watson-Crick base pairing . This difference in conformation influences the interaction of this compound with RNA .

Biochemical Pathways

The methoxy substituent in this compound is an electron-donating group . This property decreases the rate of depurination in the monomers, as confirmed by N-glycoside bond stability assessments . The presence of this compound in RNA can significantly decrease the thermodynamic stability of RNA duplexes .

Pharmacokinetics

The modification of guanosine to this compound is known to influence the stability of rna duplexes , which could potentially impact its bioavailability and distribution.

Result of Action

The presence of this compound in RNA significantly decreases the thermodynamic stability of RNA duplexes . Moreover, the presence of 8-substituted guanosine derivatives, such as this compound, decreases mismatch discrimination . This can have a profound effect on the molecular and cellular functions of RNA.

Biochemical Analysis

Biochemical Properties

8-Methoxyguanosine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid stability and hybridization. The methoxy group at the eighth position of guanosine decreases the rate of depurination, enhancing the stability of the nucleoside . This modification also affects the thermodynamic stability of RNA duplexes, as the presence of this compound significantly decreases the stability of these structures . The compound interacts with various enzymes and proteins involved in nucleic acid metabolism, including RNA polymerases and nucleases, influencing their activity and specificity.

Cellular Effects

This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into RNA can lead to altered RNA structures, affecting the binding of regulatory proteins and the efficiency of translation . This modification can also influence the cellular response to stress and DNA damage, as the stability of nucleic acids is crucial for maintaining genomic integrity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleic acids and proteins at the molecular level. The methoxy group at the eighth position of guanosine can adopt different conformations, influencing the overall structure of the nucleic acid . This modification can lead to changes in the binding affinity of nucleic acids to proteins, affecting processes such as transcription, replication, and repair. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of its incorporation into nucleic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The methoxy group enhances the stability of the nucleoside, reducing the rate of depurination and degradation . Long-term studies have shown that the presence of this compound can lead to sustained changes in cellular function, particularly in the context of RNA stability and gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the importance of this modification in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the stability of nucleic acids and improve cellular function. At high doses, this compound can lead to toxic or adverse effects, including disruptions in gene expression and cellular metabolism . Threshold effects have been observed, where the beneficial effects of the compound are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as RNA polymerases and nucleases, influencing their activity and specificity . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, highlighting the importance of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The methoxy group can affect the localization and accumulation of the compound, leading to changes in its distribution within the cell . These effects are crucial for understanding the overall impact of this compound on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The presence of the methoxy group can direct the compound to specific compartments or organelles within the cell, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyguanosine involves the introduction of a methoxy group at the eighth position of guanosine. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the guanine base. One common method involves the use of methanol and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated synthesis techniques. The compound can be synthesized using standard β-cyanoethyl chemistry and automated RNA synthesis equipment. This allows for the efficient and reproducible production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyguanosine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to alter its chemical structure and properties.

Substitution: The methoxy group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used to substitute the methoxy group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in a variety of functionalized guanosine derivatives .

Scientific Research Applications

8-Methoxyguanosine has a wide range of applications in scientific research, including:

Chemistry: It is used to study the thermodynamic stability of RNA duplexes and the effects of chemical modifications on nucleic acids.

Biology: The compound is incorporated into oligoribonucleotides to investigate its influence on RNA structure and function.

Medicine: this compound has potential therapeutic applications, such as in gene silencing, antiviral therapy, and cancer treatment.

Industry: The compound is used in the development of new nucleic acid-based technologies and products

Comparison with Similar Compounds

8-Benzyloxyguanosine: Another guanosine derivative with a bulky substituent at the eighth position. It also affects the thermodynamic stability of RNA duplexes but has different physicochemical properties compared to 8-Methoxyguanosine.

8-Azidoadenosine: A modified adenosine derivative with an azido group at the eighth position. It is used in similar applications but has distinct chemical and biological properties.

Uniqueness of this compound: this compound is unique due to its specific methoxy modification, which provides distinct electron-donating properties and influences the stability of RNA duplexes differently compared to other similar compounds. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic strategies .

Properties

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSREMEETTXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990796 | |

| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-53-6 | |

| Record name | NSC90392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 8-methoxyguanosine on the activity of ribonucleases?

A2: The presence of this compound within RNA molecules alters their recognition and cleavage by various ribonucleases []. For example, RNase T1, which typically cleaves RNA at single-stranded guanosine residues, does not recognize this compound []. In contrast, RNase A can cleave at sites containing this compound, albeit with a preference for cytidine over this compound and uridine []. This suggests that the presence of this compound may influence RNA processing and degradation pathways within cells.

Q2: Does this compound exhibit any immunostimulatory properties?

A3: Yes, research suggests that this compound possesses immunostimulating activity, particularly for B lymphocytes []. This finding highlights the potential for this compound and related compounds to be investigated further for their potential applications in immunomodulation and immunotherapy.

Q3: Can this compound be used to enhance the properties of supramolecular hydrogels?

A4: Yes, polymeric derivatives of this compound, specifically those based on poly(dimethylacrylamide), have shown the ability to enhance the mechanical properties of supramolecular hydrogels formed by low molecular weight this compound derivatives []. These polymeric derivatives act as supramolecular cross-linking agents, leading to a significant increase in the mechanical strength of the gels []. This finding suggests potential applications of this compound derivatives in materials science and biomedical engineering.

Q4: How does the chemical stability of this compound compare to that of natural guanosine?

A5: The methoxy group in this compound increases its stability against depurination compared to natural guanosine []. This enhanced stability is attributed to the electron-donating nature of the methoxy group, which strengthens the N-glycosidic bond [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

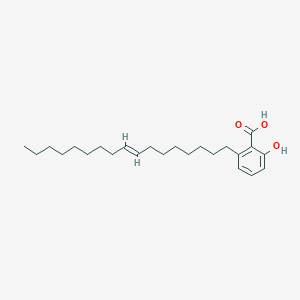

![1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid](/img/structure/B1659933.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride](/img/structure/B1659940.png)

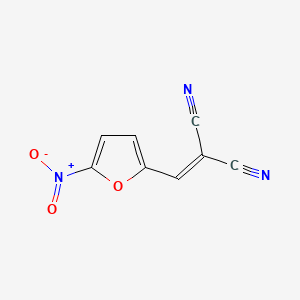

![4-[(2E)-2-benzylidenehydrazinyl]-5-bromo-1H-pyridazin-6-one](/img/structure/B1659941.png)

![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine](/img/structure/B1659945.png)

![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)

![2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1659951.png)

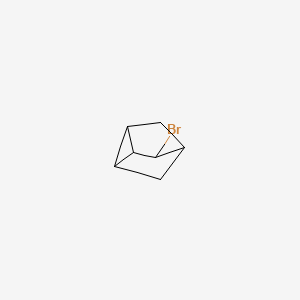

![Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B1659956.png)